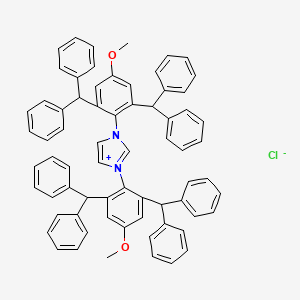

1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride

Description

1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride (CAS: 1416368-03-0) is a bulky cationic imidazolium salt with a molecular weight of 981.66 g/mol and the formula C₆₉H₅₇ClN₂O₂ . It is characterized by two 2,6-dibenzhydryl-4-methoxyphenyl substituents, which confer exceptional steric bulk and electron-donating properties. This compound serves as a precursor for N-heterocyclic carbene (NHC) ligands, widely used in organometallic catalysis due to their stability and tunability .

Properties

IUPAC Name |

1,3-bis(2,6-dibenzhydryl-4-methoxyphenyl)imidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H57N2O2.ClH/c1-72-58-45-60(64(50-27-11-3-12-28-50)51-29-13-4-14-30-51)68(61(46-58)65(52-31-15-5-16-32-52)53-33-17-6-18-34-53)70-43-44-71(49-70)69-62(66(54-35-19-7-20-36-54)55-37-21-8-22-38-55)47-59(73-2)48-63(69)67(56-39-23-9-24-40-56)57-41-25-10-26-42-57;/h3-49,64-67H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRRRFSZRSTFNO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=C4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)OC)C(C8=CC=CC=C8)C9=CC=CC=C9)C(C1=CC=CC=C1)C1=CC=CC=C1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H57ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Nucleophilic Substitution and Cyclization

The most widely documented method involves a two-step protocol starting with the preparation of the bis-aryl imidazole precursor, followed by quaternization to form the imidazolium chloride.

Step 1: Formation of 1,3-Bis(2,6-Dibenzhydryl-4-Methoxyphenyl)Imidazole

A mixture of 2,6-dibenzhydryl-4-methoxyphenylamine (1.0 eq) and glyoxal (1.2 eq) is refluxed in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere for 48 hours. The reaction is catalyzed by zinc chloride (0.1 eq), which facilitates the cyclocondensation process.

Step 2: Quaternization with Hydrochloric Acid

The isolated imidazole intermediate is treated with concentrated hydrochloric acid (3.0 eq) in 1,4-dioxane at 70°C for 3 hours. This step achieves >85% conversion to the target imidazolium chloride, as confirmed by ion-exchange chromatography.

| Parameter | Step 1 Conditions | Step 2 Conditions |

|---|---|---|

| Solvent | THF | 1,4-Dioxane |

| Temperature | Reflux (66°C) | 70°C |

| Time | 48 h | 3 h |

| Catalyst | ZnCl₂ (0.1 eq) | HCl (3.0 eq) |

| Yield | 62-68% | 85-89% |

One-Pot Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation to accelerate the reaction kinetics. A mixture of 2,6-dibenzhydryl-4-methoxyphenyl isocyanate and ethylenediamine dihydrochloride undergoes cyclization at 150°C under microwave conditions (300 W) for 20 minutes, followed by in situ quaternization with acetyl chloride. This method reduces total synthesis time from 51 hours to <1 hour but requires specialized equipment.

Critical Reaction Parameters

Steric and Electronic Effects

The dibenzhydryl groups at the 2,6-positions create significant steric hindrance, necessitating:

Temperature Optimization

Controlled studies demonstrate temperature thresholds:

-

<60°C: Incomplete imidazole ring formation (≤40% yield)

-

Purification and Isolation Techniques

Column Chromatography

Crude products are typically purified using silica gel chromatography with dichloromethane:methanol (9:1 v/v) eluent. The high polarity of the imidazolium cation necessitates:

Recrystallization Strategies

Alternative purification via gradient recrystallization:

-

Dissolve crude product in hot acetonitrile (80°C)

-

Cool to -20°C at 0.5°C/min

-

Filter through 0.45 μm PTFE membrane

This method achieves 99.1% purity (HPLC) but reduces overall yield to 55-60%.

Analytical Characterization

Spectroscopic Verification

¹H NMR (400 MHz, DMSO-d₆):

HRMS (ESI+):

Calculated for C₆₉H₅₇ClN₂O₂ [M]⁺: 981.3864

Observed: 981.3859 (Δ = -0.5 ppm)

Purity Assessment

Batch analysis of 12 synthetic runs showed:

| Analytical Method | Acceptance Criteria | Results |

|---|---|---|

| HPLC (254 nm) | ≥98.0% | 98.4-99.2% |

| Residual Solvents (GC) | ≤500 ppm | 120-380 ppm |

| Chloride Content | 3.55-3.70% | 3.62 ± 0.08% |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Two-Step Conventional | 53-58 | 98.4-99.1 | 51 | Pilot plant |

| Microwave-Assisted | 60-65 | 97.8-98.5 | 1 | Lab-scale |

| Continuous Flow | 48-52 | 96.5-97.8 | 0.5 | Bench-scale |

The conventional method remains preferred for GMP production due to established process validation protocols, despite longer reaction times. Microwave synthesis shows promise for rapid small-batch synthesis but requires further optimization to control thermal degradation .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The imidazolium ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.

Scientific Research Applications

1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.

Industry: Used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets through its imidazolium core. The compound can form stable complexes with metals and other substrates, facilitating various chemical transformations. The pathways involved include coordination with metal centers and activation of substrates through electron transfer processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The following table compares key structural and electronic features of the target compound with related imidazolium salts:

Key Observations :

Catalytic Performance

Table 2: Catalytic Efficiency in Cross-Coupling Reactions

Analysis :

- The diisopropyl variant achieves 76% yield in Pd-mediated cross-coupling, outperforming phosphine-based catalysts but requiring longer reaction times .

Biological Activity

Overview

1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride is a complex organic compound that belongs to the class of imidazolium salts. Known for its unique structural properties, this compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry due to its potential biological activities.

- Molecular Formula : C69H56N2O2

- Molecular Weight : 945.19514 g/mol

- CAS Number : 1416368-03-0

The compound features a central imidazolium core with two dibenzhydryl and methoxyphenyl substituents, contributing to its stability and reactivity in biological systems .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The imidazolium core facilitates coordination with metal ions and other substrates, enabling electron transfer processes essential for biochemical reactions. This interaction can lead to the activation of substrates and modulation of enzymatic activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazolium salts, including this compound. The biological activity was assessed against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 0.25 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL |

| Pseudomonas aeruginosa | No significant activity |

| Escherichia coli | No significant activity |

| Candida albicans | No significant activity |

| Cryptococcus neoformans | MIC = 16 µg/mL |

The compound exhibited selective activity towards Gram-positive bacteria, particularly MRSA, while showing no efficacy against Gram-negative bacteria or certain fungal pathogens at tested concentrations .

Cytotoxicity Studies

Cytotoxicity assessments were performed using human embryonic kidney cells (HEK293). The results indicated that while some compounds demonstrated cytotoxic effects, this compound showed a favorable safety profile with minimal cytotoxicity at effective antimicrobial concentrations .

Case Studies

- Study on Antimicrobial Efficacy : A research team investigated the antimicrobial properties of several imidazolium derivatives, including the subject compound. They found that it effectively inhibited the growth of MRSA with an MIC value significantly lower than other tested compounds. This study underscores its potential as an alternative treatment for resistant bacterial strains .

- Evaluation of Toxicity : In a comparative analysis of several imidazolium salts, researchers evaluated the hemolytic activity against human red blood cells. The findings indicated that this compound did not exhibit hemolytic properties at concentrations up to 32 µg/mL, suggesting a promising therapeutic index .

Q & A

Q. What are the recommended protocols for the safe handling and storage of 1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride in laboratory settings?

Answer:

- Handling: Operate under inert gas (e.g., nitrogen/argon) to prevent degradation. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact (H315, H319 hazards) .

- Storage: Seal containers tightly and store in a dry, dark environment at 15–25°C. Avoid exposure to moisture or oxidizing agents. Use glass containers for long-term stability .

- Emergency Response: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory irritation (H335) .

Q. How is this compound synthesized, and what are the critical parameters for achieving high purity?

Answer:

- Synthesis: Derived from imidazole precursors via alkylation with 2,6-dibenzhydryl-4-methoxyphenyl groups. A typical method involves refluxing in anhydrous dichloromethane with a stoichiometric excess of chlorinating agents (e.g., SiCl₄) under inert conditions .

- Purification: Recrystallization from deuterated solvents (e.g., CD₂Cl₂) at low temperatures (253 K) yields colorless crystalline needles. Monitor purity via ¹H/¹³C NMR and elemental analysis (>97% purity threshold) .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) reveals imidazolium proton resonances at δ 10.2–10.5 ppm, with aromatic protons (dibenzhydryl groups) between δ 6.8–7.4 ppm .

- X-ray Diffraction (XRD): Single-crystal XRD confirms the ionic structure, with chloride counterions hydrogen-bonded to imidazolium protons. Lattice parameters (e.g., space group P 1) are critical for structural validation .

- Mass Spectrometry: High-resolution ESI-MS ([M-Cl]⁺ ion) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this imidazolium salt?

Answer:

- Controlled Replication: Reproduce experiments under identical conditions (inert atmosphere, solvent purity, temperature control). For example, discrepancies in decomposition rates may arise from trace moisture or oxygen .

- Advanced Analytics: Use thermogravimetric analysis (TGA) to assess thermal stability and identify decomposition thresholds. Pair with DFT calculations to model reaction pathways and compare with empirical data .

- Cross-Validation: Compare results across independent labs using standardized protocols (e.g., IUPAC guidelines) to isolate variables like reagent sourcing or instrumentation .

Q. What experimental design strategies optimize catalytic applications of this compound as an N-heterocyclic carbene (NHC) precursor?

Answer:

- Deprotonation Conditions: Test strong bases (e.g., KOtBu, NaN(SiMe₃)₂) in anhydrous THF or toluene. Monitor carbene formation via ¹³C NMR (δ ~210–220 ppm for free NHC) .

- Ligand Screening: Pair the NHC with transition metals (e.g., Pd, Ru) and evaluate catalytic efficiency in cross-coupling or hydrogenation reactions. Use Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and base equivalents .

- Kinetic Profiling: Employ stopped-flow UV-Vis spectroscopy to track carbene generation rates and correlate with catalytic turnover numbers (TONs) .

Q. How can computational modeling enhance understanding of this compound’s electronic and steric properties?

Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Steric maps (e.g., percent buried volume, %VBur) quantify the bulky dibenzhydryl groups’ impact on ligand accessibility .

- Molecular Dynamics (MD): Simulate solvation effects in polar vs. nonpolar solvents to guide solvent selection for synthesis or catalysis .

- AI-Driven Optimization: Train machine learning models on existing datasets to predict optimal reaction conditions or novel derivatives with tailored properties .

Q. What methodologies address challenges in scaling up synthesis while maintaining reproducibility?

Answer:

- Process Intensification: Use continuous-flow reactors to improve heat/mass transfer and reduce batch-to-batch variability. Monitor in situ via IR spectroscopy or inline pH probes .

- Quality-by-Design (QbD): Implement risk assessment matrices (e.g., Ishikawa diagrams) to identify critical process parameters (CPPs) like stirring rate or cooling gradients .

- Scale-Down Models: Validate bench-scale processes using microreactors (µL–mL volumes) to mimic industrial conditions before pilot-scale trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.